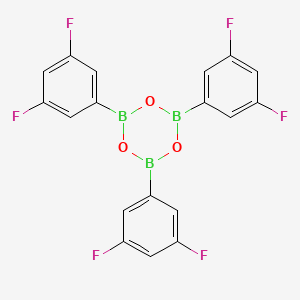
2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane
Overview
Description
2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane, also known as TDTB, is a boron-containing compound that has attracted attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. TDTB has a unique structure that consists of a cyclic trioxatriangulenium core with three difluorophenyl groups attached to boron atoms.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane is not fully understood, but it is believed to involve the interaction of the difluorophenyl groups with biological targets such as enzymes and receptors. 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane has been shown to inhibit the activity of several enzymes, including topoisomerase II and acetylcholinesterase, which are involved in DNA replication and neurotransmitter signaling, respectively. 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane has also been shown to bind to the estrogen receptor and exhibit estrogenic activity.
Biochemical and Physiological Effects:
2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In cancer cells, 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. In bacteria, 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane disrupts the cell membrane and inhibits cell division. In neurons, 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane inhibits acetylcholinesterase activity and enhances cholinergic neurotransmission. 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane has also been shown to exhibit antioxidant activity and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane has several advantages for lab experiments, including its unique structure, potential applications in various fields, and relatively simple synthesis method. However, 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane also has several limitations, including its low yield, instability, and potential toxicity at high concentrations. Careful handling and storage are required to ensure the stability and safety of 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane in lab experiments.
Future Directions
There are several future directions for the study of 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action and biological targets. 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane derivatives with improved stability, solubility, and bioavailability could be developed for use in medicinal chemistry and other fields. The use of 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane as a catalyst for organic reactions could be further explored, and its potential applications in energy storage and conversion could be investigated. The development of 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane-based biosensors and imaging agents could also be explored, given its unique optical and electronic properties.
Scientific Research Applications
2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane has been shown to exhibit anticancer activity against human colon cancer cells by inducing apoptosis. 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane has also been studied as a potential antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). In materials science, 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane has also been studied as a catalyst for various organic reactions, including Suzuki-Miyaura cross-coupling reactions and C-H bond activation.
properties
IUPAC Name |
2,4,6-tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9B3F6O3/c22-13-1-10(2-14(23)7-13)19-28-20(11-3-15(24)8-16(25)4-11)30-21(29-19)12-5-17(26)9-18(27)6-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMAHLXNKISHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=CC(=C2)F)F)C3=CC(=CC(=C3)F)F)C4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9B3F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609281 | |
| Record name | 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
CAS RN |
218963-15-6 | |
| Record name | 2,4,6-Tris(3,5-difluorophenyl)boroxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218963-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine](/img/structure/B1628668.png)
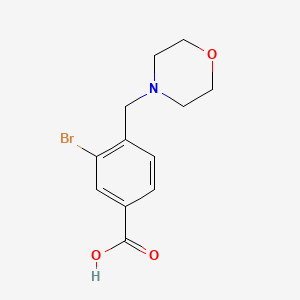
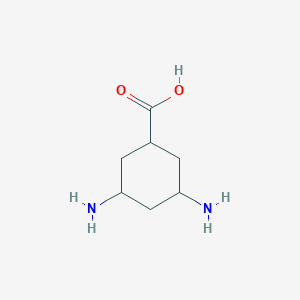
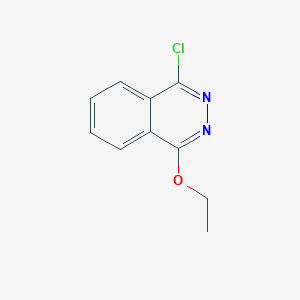

![3-(3-Methoxybenzamido)furo[2,3-b]pyridine-2-carboxamide](/img/structure/B1628677.png)
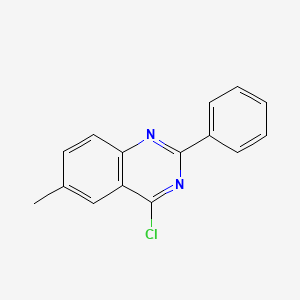
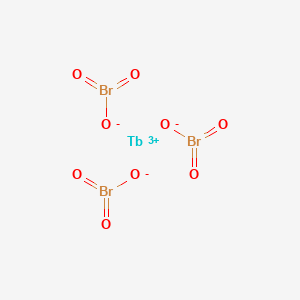
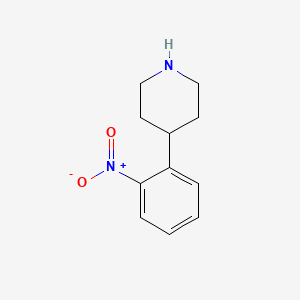
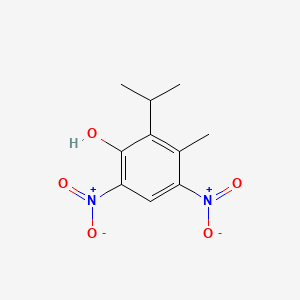
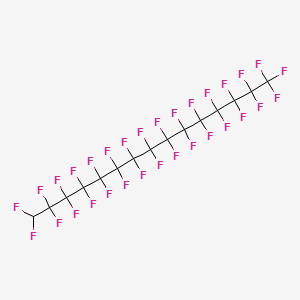
![4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine](/img/structure/B1628688.png)